

The Pharmacological Profile of AM-251: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-251 is a potent and selective diarylpyrazole antagonist of the cannabinoid receptor type 1 (CB1), frequently utilized in preclinical research to investigate the role of the endocannabinoid system in various physiological and pathological processes. Structurally similar to rimonabant, AM-251 exhibits a slightly higher binding affinity for the CB1 receptor and is characterized as an inverse agonist.[1] Its pharmacological profile extends beyond the CB1 receptor, with documented activity at the G protein-coupled receptor 55 (GPR55), μ -opioid receptors, and GABA-A receptors. This guide provides a comprehensive overview of the pharmacological properties of AM-251, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental applications.

Receptor Binding Affinity and Selectivity

AM-251 is well-characterized by its high affinity and selectivity for the CB1 receptor. It also interacts with other receptors, which is a critical consideration in experimental design and data interpretation.



Receptor	Ligand	Species	Tissue/Cell Line	Ki (nM)	Reference
CB1	AM-251	Rat	Forebrain membranes	7.5	[2]
CB1	AM-251	Not Specified	Not Specified	7.49	[3][4]
CB2	AM-251	Mouse	Spleen preparations	2290	[2]
μ-Opioid	AM-251	Human	CHO-hMOR cells	251	[3][5]
μ-Opioid	Rimonabant	Human	CHO-hMOR cells	652	[5]
μ-Opioid	AM-281	Human	CHO-hMOR cells	2135	[5]

Receptor	Agonist/Ant agonist	Cell Line	Parameter	Value (nM)	Reference
CB1	AM-251 (Antagonist)	HEK293 cells expressing human CB1	IC50	8	[3][4][6]
GPR55	AM-251 (Agonist)	HEK293 cells expressing GPR55	EC50	39	[2][3][4][6]
GABA-A	AM-251 (Potentiator)	Not Specified	EC50	400	[2]

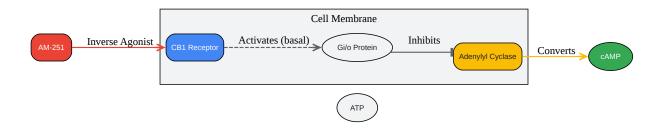
Signaling Pathways

AM-251 modulates several intracellular signaling cascades, primarily through its interaction with the CB1 receptor. As an inverse agonist, it can reduce the basal activity of the receptor. Its effects on other receptors, such as GPR55, contribute to its complex signaling profile.



CB1 Receptor Signaling

The canonical signaling pathway for the CB1 receptor, a Gi/o-coupled GPCR, involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. AM-251, as an inverse agonist, can increase basal cAMP levels by inhibiting this constitutive activity.



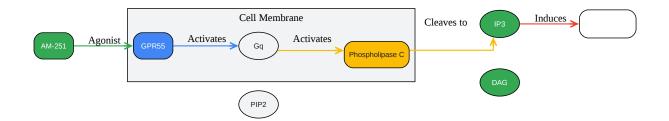
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CB1 Receptor Inverse Agonism by AM-251.

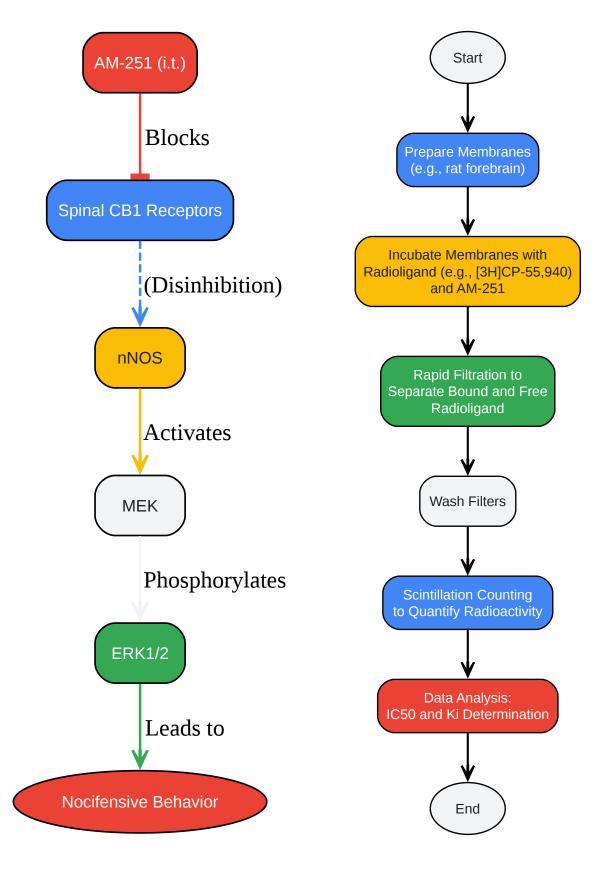
GPR55 Signaling

AM-251 acts as an agonist at the orphan G protein-coupled receptor GPR55. GPR55 activation is linked to the Gq and G12/13 pathways, leading to an increase in intracellular calcium and activation of RhoA, respectively.









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- To cite this document: BenchChem. [The Pharmacological Profile of AM-251: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218802#what-is-the-pharmacological-profile-of-am-251]

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